(benzylcarbamoyl)methyl 2-(4-methylphenyl)acetate
Description
(Benzylcarbamoyl)methyl 2-(4-methylphenyl)acetate is a synthetic ester-amidine hybrid compound characterized by a phenylacetate backbone substituted with a 4-methylphenyl group and a benzylcarbamoyl moiety. The compound’s ester group enhances lipophilicity, while the benzylcarbamoyl group may contribute to hydrogen bonding or target-specific interactions .
Properties
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14-7-9-15(10-8-14)11-18(21)22-13-17(20)19-12-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSLAEYAZFHOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (benzylcarbamoyl)methyl 2-(4-methylphenyl)acetate typically involves the reaction of benzyl isocyanate with methyl 2-(4-methylphenyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
(benzylcarbamoyl)methyl 2-(4-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(benzylcarbamoyl)methyl 2-(4-methylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (benzylcarbamoyl)methyl 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogous phenylacetate derivatives and carbamate-containing molecules. Key structural and functional differences are summarized in Table 1.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Halogen vs. Methyl Groups : The bromine atom in methyl 2-(4-(bromomethyl)phenyl)acetate increases reactivity in nucleophilic substitutions compared to the methyl group in the target compound. However, the methyl group in this compound improves metabolic stability .
- Carbamoyl vs.
- Sulfamoyl vs. Benzylcarbamoyl : Sulfamoyl derivatives (e.g., ) are structurally analogous to sulfonamide drugs, offering stronger acidity (pKa ~10) compared to the neutral benzylcarbamoyl group, which may influence target binding .
Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to be higher than brominated analogs (e.g., methyl 2-(4-(bromomethyl)phenyl)acetate) due to the nonpolar methyl and benzyl groups.
- Solubility: The benzylcarbamoyl group may reduce aqueous solubility compared to sulfamoyl or hydroxyl-containing analogs (e.g., phenylethanol metabolites in ).
Biological Activity
(benzylcarbamoyl)methyl 2-(4-methylphenyl)acetate is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C16H19NO3 and features a benzyl carbamoyl group attached to a methyl ester of 2-(4-methylphenyl)acetic acid. Its structural characteristics contribute to its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial properties, inhibiting the growth of various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells, making it a candidate for further cancer research.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in vitro.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting the proliferation of cancer cells.
- Receptor Interaction : The compound could interact with cellular receptors, modulating signaling pathways related to cell growth and apoptosis.
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| Benzamide | Low | Moderate | High |
| Acetaminophen | Low | Low | High |
Case Studies
-
Antibacterial Efficacy Study :
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating potent activity compared to traditional antibiotics . -
Cancer Cell Line Analysis :
In vitro experiments using human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 value was calculated at 30 µM, suggesting significant anticancer potential . -
Inflammation Model :
A model of lipopolysaccharide-induced inflammation demonstrated that this compound reduced levels of TNF-alpha and IL-6 by approximately 40%, highlighting its anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
